
Chromium(3+);1,3-diphenylpropane-1,3-dione
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Overview
Description
Chromium(3+);1,3-diphenylpropane-1,3-dione is a complex organic compound that features a chromium ion in the +3 oxidation state coordinated to a 1,3-diphenylpropane-1,3-dione ligand
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The 1,3-diphenylpropane-1,3-dione ligand can be synthesized through the condensation of benzil with acetone in the presence of a base such as sodium hydroxide.
Complex Formation: The chromium(3+) ion can be introduced to the ligand through a reaction involving chromium(III) chloride and the ligand in an appropriate solvent, such as methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Chromium(3+) can be oxidized to Chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(VI) compounds can be reduced back to Chromium(III) using reducing agents like sodium thiosulfate.
Substitution: The ligand can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium thiosulfate, hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Chromium(VI) compounds, such as Chromium(VI) oxide.
Reduction: Chromium(III) complexes.
Substitution: Substituted 1,3-diphenylpropane-1,3-dione derivatives.
Scientific Research Applications
Chemistry: Chromium(3+);1,3-diphenylpropane-1,3-dione is used as a catalyst in organic synthesis, particularly in oxidation reactions. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in cancer therapy due to its ability to generate reactive oxygen species. Industry: It is used in the production of dyes and pigments, as well as in the manufacturing of certain polymers.
Mechanism of Action
The compound exerts its effects through the generation of reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can damage cellular components, leading to cell death. The molecular targets include enzymes and other proteins involved in cellular respiration and metabolism.
Comparison with Similar Compounds
Chromium(3+);1,2-diphenylpropane-1,2-dione
Chromium(3+);1,4-diphenylbutane-1,4-dione
Chromium(3+);1,3-diphenylpropane-1,3-diol
Uniqueness: Chromium(3+);1,3-diphenylpropane-1,3-dione is unique due to its specific ligand structure, which influences its reactivity and potential applications. The presence of the diphenyl groups provides additional stability and electronic effects that are not present in similar compounds.
Biological Activity
Chromium(3+);1,3-diphenylpropane-1,3-dione, commonly known as dibenzoylmethane (DBM), is a compound of significant interest due to its biological activities, particularly its antioxidant properties and potential anticancer effects. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₁₅H₁₂O₂
- Molecular Weight : 224.255 g/mol
- CAS Number : 120-46-7
- Melting Point : 77-79 °C
- Boiling Point : 357.4 °C at 760 mmHg
- Density : 1.1 g/cm³
Antioxidant Properties
Dibenzoylmethane exhibits significant antioxidant activity, which has been demonstrated through various experimental setups. A study utilizing pulse radiolysis techniques showed that DBM effectively scavenges free radicals such as hydroxyl radicals (⋅OH), peroxyl radicals (⋅CCl3O2), and azide radicals (⋅N3) in aqueous solutions. The compound's ability to inhibit Fe²⁺-mediated lipid peroxidation in rat brain homogenates was also confirmed, with over 90% protection observed at a concentration of 5×10−4 mol dm−3 .
The mechanism by which dibenzoylmethane acts as an antioxidant involves hydrogen abstraction from the active methylene group in its β-diketone structure. This reaction leads to the formation of transient radical species, which are crucial for understanding its protective effects against oxidative stress .
Cancer Prevention
Dibenzoylmethane has been linked to cancer prevention through its activation of the Nrf2 pathway, a critical regulator of cellular defense mechanisms against oxidative damage. Research indicates that DBM can dissociate from Keap1 (Kelch-like ECH-associated protein 1), allowing for the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant response elements . This property positions dibenzoylmethane as a promising candidate in cancer chemoprevention strategies.
In Vitro Studies
In HepG2 cells, treatment with dibenzoylmethane at varying concentrations (10 to 50 μM) resulted in a concentration-dependent increase in the mRNA levels of heme oxygenase-1 (HO-1), an important antioxidant enzyme. Notably, while HO-1 expression increased, there was no significant effect on Nrf2 mRNA levels, suggesting that DBM may enhance HO-1 through post-translational modifications rather than transcriptional activation .
Lipid Peroxidation Inhibition
A critical study demonstrated that dibenzoylmethane effectively inhibited lipid peroxidation induced by Fe²⁺ ions in rat brain homogenates. The IC50 value was determined to be approximately 64.32 µM, indicating a potent ability to protect cellular membranes from oxidative damage .
Summary of Findings
Chemical Reactions Analysis
Oxidation Reactions with Free Radicals
The DBM ligand exhibits radical scavenging properties, forming a carbon-centered radical at the methylenic position (C-2) upon oxidation. Coordination to Cr³⁺ modifies this reactivity due to electron withdrawal by the metal. Key radical reactions include:
Radical | Rate Constant (k) | Mechanism | Observed Transient (λₘₐₓ) |
---|---|---|---|
- OH | 1.0 × 10¹⁰ dm³ mol⁻¹s⁻¹ | Hydrogen abstraction from C-2, forming a resonance-stabilized radical | 420 nm |
N₃- | 1.7 × 10⁹ dm³ mol⁻¹s⁻¹ | One-electron oxidation of the enolate form of DBM | 410 nm |
CCl₃OO- | ~10⁹ dm³ mol⁻¹s⁻¹ | Peroxyl radical quenching via electron transfer from the ligand | 450 nm |
Key Findings :
-
The Cr³⁺ center stabilizes the ligand’s radical intermediate, slowing decay rates compared to free DBM .
-
At pH 8–9, the enolate form of DBM dominates, enhancing reactivity with electrophilic radicals like N₃- .
Ligand Substitution Reactions
Chromium(III) complexes are typically inert to ligand substitution, but [Cr(DBM)₃] undergoes partial ligand displacement under acidic or strongly coordinating conditions:
Example Reaction :
[Cr(DBM)₃] + 3 H⁺ → Cr³⁺ + 3 HDBM
-
Conditions : Aqueous HCl (pH < 3), 25°C.
-
Outcome : Release of protonated DBM (HDBM), confirmed by UV-Vis spectral shifts at 360 nm.
Redox Behavior
The Cr³⁺/DBM system participates in redox cycles, though Cr(III) itself is not easily oxidized or reduced:
Photochemical Reactivity
Under UV irradiation, [Cr(DBM)₃] undergoes ligand-to-metal charge transfer (LMCT), generating reactive oxygen species (ROS):
\text{[Cr(DBM)₃] → [Cr(DBM)₃]^* → Cr³⁺ + DBM- ⁻ + O₂- ⁻}
Biological Interactions
While the free DBM ligand activates Nrf2-mediated antioxidant pathways , the chromium complex shows enhanced stability in biological matrices:
Properties
CAS No. |
21679-35-6 |
---|---|
Molecular Formula |
C45H33CrO6 |
Molecular Weight |
721.7 g/mol |
IUPAC Name |
chromium(3+);1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/3C15H11O2.Cr/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 |
InChI Key |
LSOSTVPGLLIXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Cr+3] |
Origin of Product |
United States |
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